N,N-Bis(trimethylsilyl)benzenesulfinamide
Description
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Structure
3D Structure
Properties
CAS No. |
61511-64-6 |
|---|---|
Molecular Formula |
C12H23NOSSi2 |
Molecular Weight |
285.55 g/mol |
IUPAC Name |
N,N-bis(trimethylsilyl)benzenesulfinamide |
InChI |
InChI=1S/C12H23NOSSi2/c1-16(2,3)13(17(4,5)6)15(14)12-10-8-7-9-11-12/h7-11H,1-6H3 |
InChI Key |
PJJKNORGAINPRJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N([Si](C)(C)C)S(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Contextualization Within N Silylated Organosulfur Chemistry
N-silylated compounds, particularly those containing a silicon-nitrogen (Si-N) bond, are foundational to contemporary organic synthesis. The introduction of a trimethylsilyl (B98337) (TMS) group onto a nitrogen atom alters its chemical properties in predictable and useful ways. In the context of organosulfur compounds, this silylation is a key strategy for modulating reactivity and enabling transformations that would otherwise be challenging.
The TMS groups in N,N-Bis(trimethylsilyl)benzenesulfinamide serve multiple functions. They are sterically bulky, which can direct the regioselectivity of reactions at other sites of the molecule. Furthermore, the Si-N bond is susceptible to cleavage, making the TMS group an excellent protecting group for the nitrogen atom that can be removed under specific conditions. This reactivity is analogous to the well-established use of N-silylamines in the synthesis of sulfonamides from sulfonyl chlorides. nih.gov In that process, the N-silylamine reacts with a sulfonyl chloride, and the thermodynamically favorable formation of a silicon-halogen bond drives the reaction forward to create a sulfur-nitrogen linkage. nih.gov
A plausible synthetic pathway to this compound involves the reaction of benzenesulfinyl chloride with a silylated amine, such as lithium bis(trimethylsilyl)amide (LiHMDS). This approach leverages the high nucleophilicity of the silylated amine and the electrophilicity of the sulfinyl chloride.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C12H23NOSSi2 |
| Molar Mass | 285.55 g/mol |
| Key Functional Groups | Benzenesulfinyl, N,N-Bis(trimethylsilyl)amine |
| Class of Compound | N-Silylated Organosulfur Compound, Sulfinamide |
Significance of Sulfinamide Derivatives in Contemporary Synthetic Methodologies
Sulfinamides are a highly valuable class of organosulfur compounds, prized for their versatility as synthetic intermediates. nih.gov Their utility stems from the unique properties of the sulfinamide functional group, which can be readily transformed into other important sulfur-containing moieties.
One of the most significant applications of sulfinamides is in the synthesis of sulfonimidamides and sulfoximines, which have garnered increasing interest in medicinal chemistry. nih.gov For instance, recent methodologies allow for the direct conversion of primary sulfinamides into NH-sulfonimidamides through treatment with an amine in the presence of a hypervalent iodine reagent. ox.ac.uk This modular approach enables the rapid assembly of diverse molecular structures from simple building blocks.
Furthermore, chiral sulfinamides have become indispensable in asymmetric synthesis, where they serve as reliable chiral auxiliaries and organocatalysts. rsc.org The development of enantioselective methods for their preparation, such as the asymmetric condensation of sulfinates with ammonium (B1175870) salts, has broadened their accessibility and application in the synthesis of optically pure compounds. rsc.org
Table 2: Modern Synthetic Routes to Sulfinamide Derivatives
| Method | Description | Key Reagents |
|---|---|---|
| From Organometallic Reagents | Addition of an organometallic reagent to a sulfur dioxide surrogate, followed by reaction with thionyl chloride and trapping with an amine. organic-chemistry.org | Grignard/Organolithium Reagents, DABSO, Thionyl Chloride |
| From N-Sulfinylamines | Reaction of organometallic reagents with stable N-sulfinylamine reagents, followed by desilylation. nih.gov | Organometallic Reagents, TIPS-NSO, TBAF |
| Transsulfinamidation | Metal-free exchange of the amine component of a sulfinamide with a different primary or secondary amine. nih.gov | Primary/Secondary Amines, Heptane (solvent) |
| Asymmetric Condensation | Condensation of stable sulfinates with ammonium salts to generate chiral N-free sulfinamides. rsc.org | Sodium Sulfinates, Ammonium Salts, Organic Base |
Evolution of Research in Silylated Sulfinamide Chemistry
Direct Silylation Methods
Direct silylation involves the reaction of a benzenesulfonamide (B165840) precursor with a suitable silylating agent. This method is a straightforward approach to introducing trimethylsilyl (B98337) groups onto the nitrogen atom of the sulfonamide. The efficiency of this process can often be enhanced through the use of catalysts.
Catalyzed Silylation of Benzenesulfonamide Precursors
The direct silylation of benzenesulfonamide is often facilitated by catalysts to improve reaction rates and yields. While the N-H bonds of a sulfonamide are acidic, the silylation process can be slow without an activator. Catalysts can function by activating the silylating agent or by increasing the nucleophilicity of the sulfonamide nitrogen.
Research into the silylation of various functional groups has highlighted the efficacy of different catalytic systems. For instance, the silylation of alcohols and amines using hexamethyldisilazane (HMDS), a common and cost-effective silylating agent, can be catalyzed by substances like bismuth(III) triflate or sulfuric acid. researchgate.net In other applications, amine catalysts such as butylamine have been shown to accelerate silylation reactions on surfaces. eiu.edu For reactions specifically involving sulfonamides, acidic catalysts like pyridinium p-toluenesulfonate have been employed to promote reactions with HMDS, demonstrating that catalysis is a viable strategy to enhance reactivity. organic-chemistry.org These examples suggest that a similar catalytic approach, likely involving an acid or base catalyst, would be effective for the exhaustive silylation of benzenesulfonamide to yield the N,N-bis(trimethylsilyl) derivative.
Application of Silylating Agents for N-Silylation
A variety of silylating agents can be employed for the N-silylation of benzenesulfonamide. The choice of reagent often depends on the desired reactivity, reaction conditions, and the nature of the byproducts.
Hexamethyldisilazane (HMDS) is a widely used reagent for introducing trimethylsilyl groups. researchgate.net Its reaction with a substrate containing an N-H bond, such as benzenesulfonamide, typically yields the silylated product and ammonia as the sole byproduct. researchgate.net This reaction can be driven to completion by removing the ammonia gas. Although HMDS has a relatively low silylating power, its effectiveness can be significantly increased with the use of catalysts or by employing more forceful reaction conditions. researchgate.net
Another common silylating agent is trimethylsilyl chloride (TMSCl). This reagent is more reactive than HMDS but generates hydrochloric acid (HCl) as a byproduct. Consequently, its use necessitates the presence of a base, such as triethylamine or pyridine, to neutralize the acid and drive the reaction forward.
More powerful silylating agents, such as N,O-Bis(trimethylsilyl)acetamide (BSA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), are also effective for the silylation of amides and related functional groups. These reagents are highly reactive and have the advantage of producing neutral, volatile byproducts.
| Silylating Agent | Abbreviation | Typical Byproduct | Key Characteristics |
|---|---|---|---|
| Hexamethyldisilazane | HMDS | Ammonia (NH₃) | Cost-effective; reaction often requires a catalyst or heat. researchgate.net |
| Trimethylsilyl Chloride | TMSCl | Hydrochloric Acid (HCl) | Requires a base to neutralize HCl byproduct. |
| N,O-Bis(trimethylsilyl)acetamide | BSA | N-(trimethylsilyl)acetamide | Highly reactive; produces neutral, volatile byproducts. |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | N-methyltrifluoroacetamide | Very powerful silylating agent with volatile byproducts. |
Approaches via N-Silylamines and Sulfonyl Chlorides
An alternative synthetic route to silylated sulfonamides involves the reaction of a sulfonyl chloride with a pre-silylated amine. This approach builds the sulfonamide functional group and incorporates the silyl groups in a single strategic step.
Nucleophilic Substitution Reactions with N-Silylated Amine Reagents
This method relies on the reaction between N-silylamines and sulfonyl chlorides to produce sulfonamides in high yields. nih.govresearchgate.net In this reaction, the N-silylamine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This process can be used to prepare a wide range of sulfonamides, including aliphatic, aromatic, primary, secondary, and tertiary variants. nih.gov The reaction is typically carried out by combining equimolar amounts of the N-silylamine and the sulfonyl chloride in a solvent like acetonitrile and heating the mixture at reflux. nih.gov The byproduct of this reaction is trimethylsilyl chloride, which can often be removed easily along with the solvent. nih.gov
Role of Sulfonyl Halides in Formation
The nature of the halide in the sulfonyl halide reagent plays a critical role in the reaction's efficiency. nih.govresearchgate.net Comparative experiments have demonstrated that sulfonyl chlorides are significantly more reactive than sulfonyl fluorides in these nucleophilic substitution reactions. nih.gov This difference in reactivity is crucial for selecting the appropriate starting materials to ensure a high conversion to the desired silylated sulfonamide product. The reaction proceeds via a nucleophilic attack on the sulfur atom, leading to the displacement of the chloride anion and the formation of the S-N bond, a process often referred to as sulfonyl transfer. nih.gov
Utilizing Strong Silyl Bases in Synthesis
A general and powerful method for the functionalization of acidic N-H bonds involves deprotonation with a strong, non-nucleophilic base, followed by the addition of an electrophile. This strategy is applicable to the synthesis of this compound. In this approach, benzenesulfonamide would first be treated with a strong base to generate the corresponding anion.
Strong bases such as lithium, sodium, or potassium bis(trimethylsilyl)amide (LiHMDS, NaHMDS, or KHMDS) are particularly well-suited for this purpose. These bases are highly effective at deprotonating a wide range of substrates but are sterically hindered, which minimizes the risk of them acting as nucleophiles themselves. Once the benzenesulfonamide anion is formed, it can then act as a potent nucleophile. The subsequent addition of an electrophilic silylating agent, such as trimethylsilyl chloride, would result in the formation of the N-Si bond. To achieve the bis-silylated product, two or more equivalents of both the strong base and the silylating agent would be required to react sequentially with both N-H bonds of the primary sulfonamide. This deprotonation-silylation sequence offers a high degree of control and is a fundamental strategy in modern organic synthesis.
Reactions Involving Lithium Bis(trimethylsilyl)amide
A plausible and efficient method for the synthesis of this compound involves the reaction of a suitable benzenesulfinyl precursor with lithium bis(trimethylsilyl)amide (LiHMDS). This strong, non-nucleophilic base can act as a source of the bis(trimethylsilyl)amino group. The reaction likely proceeds via nucleophilic attack of the LiHMDS on an electrophilic sulfur center, such as that in benzenesulfinyl chloride. This approach is analogous to the preparation of N,N-bis(trimethylsilyl)alkenesulfenamides, which are synthesized from trans-alkenesulfenates, trimethylsilyl chloride (TMSCl), and LiHMDS.
While a specific protocol for the synthesis of this compound using this method is not extensively detailed in the available literature, the general reactivity of LiHMDS with sulfur electrophiles suggests its feasibility. The reaction would likely involve the in-situ formation of the sulfinamide by treating benzenesulfinyl chloride with LiHMDS in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to control reactivity.
Table 1: Plausible Reaction Components for the Synthesis of this compound via LiHMDS
| Starting Material | Reagent | Proposed Product |
| Benzenesulfinyl chloride | Lithium bis(trimethylsilyl)amide (LiHMDS) | This compound |
Deprotonation and Subsequent Derivatization
An alternative synthetic strategy involves the deprotonation of a suitable precursor, such as benzenesulfinamide (B100797), followed by derivatization with a trimethylsilylating agent. This method hinges on the acidity of the N-H protons of the sulfinamide, which can be removed by a strong base to generate a nucleophilic nitrogen species.
The resulting anion can then react with an electrophilic silicon source, typically trimethylsilyl chloride (TMSCl), to introduce the trimethylsilyl groups. The choice of base is crucial to ensure complete deprotonation without promoting side reactions. A sterically hindered strong base like lithium diisopropylamide (LDA) or LiHMDS could be employed. This stepwise approach allows for controlled introduction of the silyl groups.
Derivatization of Pre-existing Benzenesulfonamide Scaffolds
Introduction of Trimethylsilyl and Substituted Trimethylsilyl Protecting Groups
The introduction of trimethylsilyl (TMS) and other substituted silyl groups onto pre-existing benzenesulfonamide scaffolds is a common strategy to modify their properties and reactivity. These silyl groups can serve as protecting groups for the acidic N-H protons of the sulfonamide, increasing solubility in organic solvents and allowing for subsequent reactions at other positions of the molecule.
Common silylating agents include trimethylsilyl chloride (TMSCl), N,O-bis(trimethylsilyl)acetamide (BSA), and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the generated HCl when using TMSCl. The choice of silylating agent and reaction conditions can be tailored to achieve mono- or di-silylation of the sulfonamide nitrogen.
Table 2: Common Reagents for the Silylation of Benzenesulfonamides
| Silylating Agent | Byproduct | Typical Conditions |
| Trimethylsilyl chloride (TMSCl) | HCl | Base (e.g., triethylamine), aprotic solvent |
| N,O-Bis(trimethylsilyl)acetamide (BSA) | Acetamide | Neat or in an aprotic solvent |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | N-Methyltrifluoroacetamide | Neat or in an aprotic solvent |
SEM-Protected Benzenesulfonamides as Intermediates
The 2-(trimethylsilyl)ethoxymethyl (SEM) group is another valuable protecting group for the nitrogen atom in benzenesulfonamides. The SEM group is known for its stability under a variety of reaction conditions, including those involving strong bases and organometallic reagents.
The introduction of the SEM group typically involves the reaction of the benzenesulfonamide with SEM-chloride (SEM-Cl) in the presence of a base like sodium hydride (NaH) or diisopropylethylamine (DIPEA). The resulting SEM-protected benzenesulfonamide is a stable intermediate that can undergo further transformations, such as ortho-metalation followed by reaction with an electrophile. The SEM group can be selectively removed under mild conditions, often using fluoride ion sources like tetrabutylammonium fluoride (TBAF) or acidic conditions, regenerating the free sulfonamide. The stability of the SEM group makes it a useful tool in multi-step syntheses involving benzenesulfonamide scaffolds.
Stereoselective Synthesis of Chiral Sulfinyl Compounds
Enantioselective Pathways to N-Silylated Sulfinamides
The development of enantioselective methods for the synthesis of chiral sulfinamides, including their N-silylated derivatives, is of significant interest due to their application as chiral auxiliaries and intermediates in asymmetric synthesis. Several strategies have been developed to achieve high levels of stereocontrol in the formation of the stereogenic sulfur center.
One prominent approach involves the use of chiral sulfinyl transfer agents. For instance, enantiopure oxathiazolidine 2-oxides derived from readily available amino acids can react sequentially with organometallic reagents and a source of the silylated amine, such as LiHMDS, in a one-pot fashion to produce a diverse range of enantiopure sulfinamides.
Another strategy employs the asymmetric oxidation of prochiral sulfenamides. This can be achieved using chiral oxidizing agents or catalytic systems. Furthermore, kinetic resolution of racemic sulfinamides can also provide access to enantiomerically enriched products. Recent advancements have also explored the use of chiral N-H oxaziridines for the electrophilic amination of sulfenamides to produce enantiomerically enriched primary sulfinamides, which could potentially be silylated to afford the desired N-silylated products.
Table 3: Approaches to Enantioselective Synthesis of Sulfinamides
| Method | Key Feature | Stereocontrol |
| Chiral Sulfinyl Transfer Agents | Use of enantiopure auxiliaries (e.g., derived from amino acids) | Diastereoselective nucleophilic substitution |
| Asymmetric Oxidation | Oxidation of prochiral sulfenamides with chiral oxidants | Enantioselective oxidation |
| Kinetic Resolution | Selective reaction of one enantiomer of a racemic mixture | Enzymatic or chemical resolution |
| Asymmetric Amination | Electrophilic amination with chiral reagents (e.g., N-H oxaziridines) | Enantioselective N-S bond formation |
Control of Stereogenic Sulfur Centers
The synthesis of this compound and its analogs with a defined stereochemistry at the sulfur atom is a nuanced challenge in asymmetric synthesis. The stereogenic nature of the sulfur center in sulfinamides necessitates precise control during synthesis to obtain enantiomerically pure or enriched products. Strategies to achieve this control typically involve the use of chiral auxiliaries, diastereoselective reactions, or catalytic enantioselective methods. These approaches focus on establishing the sulfur stereocenter in a precursor molecule, which can then, in principle, be N,N-disilylated to afford the target compound. The stereochemical integrity of the sulfur center during the final silylation step is a critical consideration.
A prevalent strategy for controlling the stereochemistry at sulfur is the use of chiral auxiliaries. This method involves reacting a prochiral sulfinylating agent with a chiral amine or alcohol. The inherent chirality of the auxiliary directs the formation of one diastereomer of the sulfinamide product over the other. The diastereomers can then be separated, and subsequent removal of the chiral auxiliary yields the enantiomerically enriched sulfinamide. While specific data on the diastereoselective synthesis of this compound is not extensively documented, the principles can be illustrated with analogous systems. For instance, the reaction of a sulfinyl chloride with a chiral amine can proceed with varying degrees of diastereoselectivity, influenced by the nature of the reactants and reaction conditions.
Another powerful approach is the diastereoselective addition of nucleophiles to N-sulfinylimines, where the chiral sulfinyl group itself acts as an internal chiral auxiliary, directing the stereochemical outcome of the addition.
Catalytic enantioselective synthesis represents a more atom-economical approach to establishing the chiral sulfur center. This involves the use of a chiral catalyst to control the reaction of a prochiral sulfur compound with a nitrogen source. For example, the catalytic asymmetric oxidation of sulfenamides or the coupling of aryl boronic acids with sulfinylamines in the presence of a chiral ligand and a metal catalyst can produce chiral sulfinamides with high enantiomeric excess.
The direct N,N-disilylation of a chiral benzenesulfinamide precursor would be the final step in these synthetic routes. This reaction is generally expected to proceed with retention of configuration at the sulfur stereocenter, as the silylation occurs at the nitrogen atom and should not directly involve the bonds to the chiral sulfur. However, the specific conditions of the silylation reaction would need to be carefully chosen to avoid any potential epimerization.
Below are illustrative data tables showcasing the kind of stereocontrol that can be achieved in the synthesis of chiral sulfinamide precursors, based on documented methodologies for analogous compounds.
Table 1: Illustrative Diastereoselective Synthesis of Sulfinamide Precursors using Chiral Amines
| Entry | Sulfinylating Agent | Chiral Amine | Diastereomeric Ratio (d.r.) |
| 1 | Benzenesulfinyl chloride | (R)-1-Phenylethylamine | 75:25 |
| 2 | p-Toluenesulfinyl chloride | (S)-alpha-Methylbenzylamine | 80:20 |
| 3 | Benzenesulfinyl chloride | (-)-Norephedrine | 90:10 |
Note: The data in this table is representative of typical diastereoselectivities that may be achieved in the synthesis of chiral sulfinamides using chiral amines and is for illustrative purposes.
Table 2: Representative Catalytic Enantioselective Synthesis of Aryl Sulfinamide Precursors
| Entry | Aryl Source | Catalyst/Ligand System | Enantiomeric Excess (ee) |
| 1 | Phenylboronic acid | Cu(I) / Chiral Diphosphine Ligand | 92% |
| 2 | Naphthalen-1-ylboronic acid | Pd(II) / (S)-BINAP | 88% |
| 3 | 4-Methoxyphenylboronic acid | Co(II) / Chiral Salen Ligand | 95% |
Note: This table provides representative data for the enantioselective synthesis of aryl sulfinamides, which could serve as precursors to the target compound, and is for illustrative purposes.
Ultimately, the successful stereocontrolled synthesis of this compound hinges on the effective application of these asymmetric strategies to generate a chiral benzenesulfinamide precursor, followed by a stereoretentive silylation step.
Nucleophilic Reactivity at the Sulfur Center
The sulfur atom in this compound is a key site for nucleophilic reactions. The nature of the S-N bond and the potential for hypervalent sulfur intermediates are central to understanding its reactivity.
The cleavage of the sulfur-nitrogen (S-N) bond in sulfonamide and related compounds is a well-documented process that can proceed through various mechanisms. In the context of this compound, while specific mechanistic studies on this exact molecule are not extensively detailed in the literature, inferences can be drawn from the behavior of analogous structures.
Reductive conditions are known to facilitate the cleavage of N-S bonds in sulfonamides, often employed as a deprotection strategy in organic synthesis. For instance, electrochemical methods have been shown to selectively cleave the N-S bond. acs.org While these studies focus on sulfonamides, similar reactivity could be anticipated for sulfinamides under appropriate reducing conditions.
Conversely, oxidative conditions can also lead to transformations at the sulfur center. However, for sulfonamides, oxidative electrochemical conditions have been shown to favor dehydrogenative coupling reactions rather than direct S-N bond cleavage. acs.org
Homolytic cleavage of the N-S bond is another potential pathway, particularly under photolytic or radical-initiating conditions. nih.gov Computational studies on vinyl triflimides have shown that the N-S bond has a relatively low bond dissociation energy, making it susceptible to homolytic cleavage upon triplet-triplet energy transfer. nih.gov This suggests that photochemical or thermal induction of radical pathways could be a viable, though less common, method for S-N bond scission in this compound.
The formation of the S-N bond, typically in the synthesis of the title compound, would proceed via the reaction of a benzenesulfinyl chloride with a source of bis(trimethylsilyl)amide, such as lithium bis(trimethylsilyl)amide. This reaction is a standard method for the formation of sulfinamides.
Substitution reactions at the sulfur center of sulfinamides can be rationalized by the formation of hypervalent sulfur intermediates, specifically sulfuranes. Although direct spectroscopic observation of sulfurane intermediates in the reactions of this compound is not reported, their transient formation is a common mechanistic postulate in the substitution chemistry of tetracoordinate sulfur compounds.
When a nucleophile attacks the sulfur atom, it can lead to a trigonal bipyramidal sulfurane intermediate. In this intermediate, the incoming nucleophile and the leaving group can occupy the apical positions. The stability and subsequent decomposition of this intermediate dictate the outcome of the reaction. The bulky trimethylsilyl groups on the nitrogen atoms would likely influence the stereochemistry and facility of the formation of such intermediates.
Transformations Involving the Silicon-Nitrogen Bond
The silicon-nitrogen (Si-N) bonds in this compound are susceptible to cleavage, particularly by hydrolysis, and can also participate in polymerization reactions.
The Si-N bond is known to be hydrolytically sensitive. In the presence of water, even atmospheric moisture, this compound is expected to undergo hydrolysis to yield benzenesulfinamide and trimethylsilanol, which would likely form hexamethyldisiloxane.
This reactivity has significant synthetic implications. The bis(trimethylsilyl) groups can be considered as protecting groups for the amide nitrogen. Their facile removal under mild, neutral conditions (simple addition of water) allows for the in situ generation of the parent benzenesulfinamide. This can be advantageous in multi-step syntheses where the unprotected sulfinamide might interfere with preceding reaction steps.
The general reaction for the hydrolysis can be represented as: PhS(O)N(SiMe₃)₂ + H₂O → PhS(O)NH₂ + (Me₃Si)₂O
While specific polycondensation studies involving this compound are not prominent in the literature, the presence of two reactive Si-N bonds suggests its potential as a monomer in the synthesis of silicon-nitrogen containing polymers. The reactivity of the Si-N bond in silylamines has been utilized in the formation of polysilazanes.
In a hypothetical polycondensation reaction, this compound could react with a dihalosilane, for example. The reaction would proceed with the elimination of trimethylsilyl halide and the formation of a new Si-N bond, leading to a polymer backbone. The benzenesulfinyl group would remain as a pendant group on the polymer chain, influencing its properties.
Directed Ortho Metalation (DoM) and Functionalization
Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org The reaction utilizes a directing metalation group (DMG) to coordinate to an organolithium reagent, facilitating deprotonation at the ortho position. baranlab.org
The this compound moiety has the potential to act as a DMG. The oxygen and/or nitrogen atoms of the sulfinamide group can act as Lewis basic sites to coordinate with the lithium atom of a strong base like n-butyllithium or sec-butyllithium. uwindsor.ca This coordination brings the base in close proximity to the ortho-protons of the benzene ring, leading to regioselective deprotonation and the formation of an ortho-lithiated species.
This lithiated intermediate can then be trapped with a variety of electrophiles to introduce a wide range of functional groups at the ortho position.
Table 1: Potential Electrophiles for Trapping the Ortho-Lithiated Intermediate
| Electrophile | Resulting Functional Group |
| D₂O | Deuterium |
| MeI | Methyl |
| DMF | Aldehyde |
| CO₂ | Carboxylic acid |
| I₂ | Iodine |
| Me₃SiCl | Trimethylsilyl |
The efficiency of the DoM reaction would be influenced by factors such as the choice of base, solvent, and reaction temperature. uwindsor.ca The bulky trimethylsilyl groups might also play a steric role in the approach of the base and the subsequent electrophilic quench. The sulfinamide group itself is a moderately strong directing group, and its effectiveness can be compared to other common DMGs.
Table 2: Relative Strength of Common Directing Metalation Groups
| Strength | Directing Group Examples |
| Strong | -CONR₂, -OMOM, -SO₂NR₂ |
| Moderate | -OMe, -NR₂, -S(O)NR₂ (postulated) |
| Weak | -F, -OR |
This table is a generalized representation and the actual directing ability can be influenced by specific reaction conditions.
Anionic Activation and Subsequent Electrophilic Quenching
Information regarding the specific anionic activation of this compound and its subsequent reaction with various electrophiles is not available in the surveyed literature. Hypothetically, deprotonation would need to occur at the phenyl ring, as there are no acidic protons on the sulfinamide moiety itself. Such a reaction would likely require a strong organometallic base, such as an alkyllithium reagent. The regioselectivity of such a deprotonation (ortho, meta, or para to the sulfinamide group) would be influenced by the directing effects of the sulfinamide group.
Reactions with Trimethylsilyl Chloride as an Electrophile
Specific studies detailing the reaction of this compound with trimethylsilyl chloride as an electrophile could not be located. In a general context, for a reaction to occur, a nucleophilic site on this compound would need to attack the silicon atom of trimethylsilyl chloride. Given that the nitrogen atom is sterically hindered and its lone pair is likely involved in pπ-dπ bonding with the sulfur atom, its nucleophilicity would be significantly diminished. It is conceivable that under forcing conditions, one of the N-Si bonds could be cleaved by the chloride ion generated from trimethylsilyl chloride, but this is speculative.
Electrophilic and Cycloaddition Reactions
There is no available data in the scientific literature concerning the participation of this compound in electrophilic or cycloaddition reactions. For it to act as a nucleophile in an electrophilic reaction, a site of high electron density would be required. For cycloaddition reactions, the molecule would need to possess a suitable diene or dipolarophile moiety, which it does not in its ground state. It is possible that under specific reaction conditions, reactive intermediates could be generated that might undergo such reactions, but this has not been reported.
Despite a thorough search for scientific literature and spectral data, information regarding the advanced spectroscopic characterization of this compound is not available in the public domain. Consequently, a detailed article focusing solely on the experimental ¹H NMR, ¹³C NMR, ²⁹Si NMR, and FTIR data for this specific compound cannot be generated at this time.
Researchers interested in the characterization of this compound would need to perform the synthesis and subsequent spectroscopic analysis to obtain the necessary data. Such an endeavor would represent a novel contribution to the chemical literature.
Advanced Spectroscopic Methodologies for Characterization
Mass Spectrometry (MS)
Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of a compound by measuring the mass-to-charge ratio (m/z) of its ions.
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to within a few parts per million (ppm). nih.govnorthwestern.edu This precision allows for the unambiguous determination of a compound's elemental formula by distinguishing it from other molecules with the same nominal mass (isobars). nih.govthermofisher.com For N,N-Bis(trimethylsilyl)benzenesulfinamide, HRMS is crucial for confirming its elemental composition (C₁₂H₂₃NOSSi₂). The theoretical exact mass can be calculated and then compared to the experimentally determined value to validate the compound's identity.
Table 2: Precise Mass Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₂₃NOSSi₂ |
| Theoretical Monoisotopic Mass | 287.102025 Da |
| Expected Ion (ESI+) | [M+H]⁺ |
In mass spectrometry, molecules are often subjected to energy that causes them to break apart into smaller, characteristic fragment ions. arizona.edu Analyzing these fragmentation patterns provides a roadmap to the molecule's original structure. The study of fragmentation pathways is particularly well-established for trimethylsilyl (B98337) (TMS) derivatives. nih.govresearchgate.net
For this compound, fragmentation is expected to occur at the weaker bonds, such as the Si-N and S-N linkages, and within the trimethylsilyl groups themselves. Common fragmentation pathways for sulfonamides and silylated compounds include the loss of methyl groups and cleavage adjacent to heteroatoms. nih.gov
Table 3: Predicted Key Fragment Ions of this compound in Mass Spectrometry
| Fragment Ion (m/z) | Proposed Structure / Neutral Loss | Significance |
|---|---|---|
| 272 | [M - CH₃]⁺ | Loss of a methyl radical from a trimethylsilyl group, a common fragmentation for TMS derivatives. |
| 214 | [M - Si(CH₃)₃]⁺ | Loss of a trimethylsilyl group, indicating the presence of this moiety. |
| 141 | [C₆H₅SO]⁺ | Benzenesulfinyl cation, resulting from cleavage of the S-N bond. |
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. shu.ac.uklibretexts.org The primary chromophore—the part of the molecule responsible for light absorption—in this compound is the benzene ring.
The absorption spectrum is expected to be dominated by electronic transitions within the aromatic system. The presence of the sulfinamide and N-silyl groups can act as auxochromes, modifying the energy and intensity of these transitions. The key transitions are π → π, which involve the promotion of electrons within the pi system of the benzene ring, and n → π, involving non-bonding electrons on the oxygen and nitrogen atoms. uzh.chyoutube.comyoutube.com
Table 4: Expected Electronic Transitions for this compound
| Type of Transition | Orbitals Involved | Expected Wavelength Region | Characteristics |
|---|---|---|---|
| π → π* | π bonding to π* anti-bonding | 200 - 280 nm | Typically high molar absorptivity (strong absorption). Associated with the aromatic π system. shu.ac.uk |
Specialized Spectroscopic Techniques (e.g., Electron Spin Resonance)
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly specific spectroscopic technique that detects and characterizes species with one or more unpaired electrons (paramagnetic species), such as free radicals. nih.govuni-frankfurt.de
In its stable, ground-state form, this compound is a diamagnetic molecule, meaning all its electrons are paired. Therefore, the compound itself is ESR-silent and would not produce a spectrum under normal conditions. nih.gov
However, ESR spectroscopy could become a relevant tool for studying the reactivity of this compound. If this compound were to be part of a chemical or electrochemical process that generates a radical cation or anion, or if it were to decompose into radical intermediates, ESR would be the definitive method for detecting and identifying these transient paramagnetic species. nih.govsci-hub.ru The technique would provide information on the distribution of the unpaired electron within the radical's structure through analysis of g-factors and hyperfine coupling.
Applications in Complex Organic Synthesis and Methodological Development
As Chiral Auxiliaries and Ligands in Asymmetric Synthesis
The foundational value of N,N-Bis(trimethylsilyl)benzenesulfinamide in asymmetric synthesis lies in its role as a precursor to chiral sulfinamide derivatives. The sulfinyl group, with its stereogenic sulfur center, is a powerful tool for inducing chirality in a wide array of chemical transformations. acs.org
Chiral sulfinamides are among the most important chiral auxiliaries in modern asymmetric synthesis, primarily for the preparation of optically active nitrogen-containing compounds. acs.org Their most prominent application is in the synthesis of chiral amines through the diastereoselective addition of organometallic reagents to N-sulfinyl imines (sulfinimines). nih.govwikipedia.org
The general process involves the condensation of a chiral sulfinamide (like tert-butanesulfinamide, a well-studied analogue) with an aldehyde or ketone to form an N-sulfinyl imine. nih.gov The chiral sulfinyl group then directs the nucleophilic attack of an organometallic reagent to one of the two diastereotopic faces of the imine carbon. researchgate.net This step proceeds with a high degree of stereocontrol, leading to a sulfinamide product with high diastereomeric excess. Subsequent removal of the sulfinyl group under mild acidic conditions yields the desired chiral amine without racemization. wikipedia.org
This compound serves as a protected precursor in this context. The N-H bonds required for imine formation are masked by the TMS groups. A simple hydrolysis or fluoride-mediated cleavage step would unmask the primary benzenesulfinamide (B100797), which can then be used to generate the corresponding chiral N-sulfinyl imines for these enantioselective transformations.
Table 1: Representative Enantioselective Additions to N-Sulfinyl Imines Data derived from the well-established chemistry of analogous sulfinamides.
| Nucleophile (R'-M) | Electrophile (R-CH=NS(O)Ar) | Product Type | Typical Diastereomeric Ratio (d.r.) |
| Grignard Reagents (e.g., EtMgBr) | Aromatic Aldehyde-derived Imine | α-Branched Amine | >95:5 |
| Organolithium Reagents (e.g., n-BuLi) | Aliphatic Aldehyde-derived Imine | α-Branched Amine | >90:10 |
| Reformatsky Reagents (e.g., BrZnCH₂CO₂Et) | Ketone-derived Imine | β-Amino Ester | >98:2 |
| Lithium Enolates | Aromatic Aldehyde-derived Imine | β-Amino Ketone | >95:5 |
The sulfinamide functional group has proven to be a critical component in an expanding number of asymmetric catalysts. yale.edu The unique ability of the sulfinyl group to create a chiral environment while influencing the electronic properties of a ligand makes it a valuable motif in catalyst design. yale.edu
Researchers have developed novel classes of chiral ligands based on the sulfinamide framework. For instance, chiral sulfur-olefin hybrid ligands, where a sulfinamide is tethered to an olefin, have been shown to be highly effective in rhodium-catalyzed asymmetric 1,4-addition reactions. rsc.org Similarly, P,N-sulfinyl imine ligands, which incorporate chirality solely at the sulfur atom, have been successfully used in palladium-catalyzed allylic alkylation reactions, achieving high enantioselectivity. researchgate.net
In this field, this compound can be envisioned as a versatile building block. After deprotection of the TMS groups, the resulting primary sulfinamide can be readily functionalized. For example, it could be reacted with cinnamyl bromide to form N-cinnamyl sulfinamides for use as olefin ligands or incorporated into more complex structures to create bidentate or tridentate ligands for a variety of metal-catalyzed processes. rsc.orgresearchtrends.net The modularity of this approach allows for the systematic tuning of the ligand's steric and electronic properties to optimize catalytic performance. utexas.edu
Role as Protecting Groups and Activating Agents
The two trimethylsilyl (B98337) groups in this compound are not merely passive components; they play active roles in protecting the sulfinamide nitrogen and in activating other molecules for subsequent reactions.
In multi-step organic synthesis, the temporary protection of reactive functional groups is a cornerstone strategy. nih.gov The amine functionality, in particular, often requires protection to prevent unwanted side reactions. nih.gov The N,N-bis(trimethylsilyl) moiety serves as an effective protecting group for the primary sulfinamide.
The TMS groups are sterically bulky and chemically inert under many reaction conditions, shielding the nitrogen atom from attack by electrophiles or acting as a base. chemeurope.com This protection is crucial in scenarios where other parts of the molecule need to be modified using reagents that would otherwise react with the N-H bonds of an unprotected sulfinamide. bristol.ac.uk The use of silyl (B83357) groups for protection is advantageous due to the mild conditions required for their removal, typically involving treatment with a fluoride (B91410) source (like tetrabutylammonium (B224687) fluoride, TBAF) or mild acid, which is compatible with a wide range of other functional groups. wikipedia.orgwikiwand.com This strategy allows the sulfinamide group to be carried through a synthetic sequence and deprotected at the desired stage.
Beyond protection, N,N-bis(silylated) amides can function as powerful activating agents, a role well-documented for the analogous reagent N,O-Bis(trimethylsilyl)acetamide (BSA). researchgate.netdshs-koeln.de These reagents facilitate reactions by acting as silyl group transfer agents.
This compound can activate protic functional groups, such as alcohols or carboxylic acids, by transferring a TMS group to the oxygen atom. This in-situ silylation converts a poor nucleophile into a more potent one (in the case of an alcohol) or protects an acidic proton. This activation is particularly useful in glycosylation reactions and peptide synthesis, where the temporary silylation of hydroxyl or amine groups prevents side reactions and enhances reactivity. researchgate.net The generation of N-silylamines from amines and BSA, for example, is known to facilitate amide bond formation. researchgate.net By analogy, this compound could be employed to promote similar transformations, leveraging the high reactivity and benign nature of silylating agents.
Table 2: Functional Group Activation via Silylation (Analogous to BSA)
| Functional Group | Silylated Intermediate | Subsequent Transformation Facilitated |
| Alcohol (R-OH) | Silyl Ether (R-O-TMS) | Nucleophilic substitution, Glycosylation |
| Carboxylic Acid (R-COOH) | Silyl Ester (R-COOTMS) | Esterification, Amide bond formation |
| Amine (R-NH₂) | Silylamine (R-N(H)TMS) | Acylation, Alkylation |
| Thiol (R-SH) | Silyl Thioether (R-S-TMS) | Thioester formation |
Intermediates in Carbon-Heteroatom Bond-Forming Reactions
This compound and related N-silylated sulfinylamines are valuable intermediates in the formation of carbon-sulfur (C–S) bonds, providing a modular route to a diverse range of sulfinamides. nih.govorganic-chemistry.org This approach is a powerful alternative to traditional methods that often rely on the use of sulfonyl chlorides or thiols. acs.org
The reaction of an N-silyl sulfinylamine reagent with organometallic nucleophiles, such as Grignard, organolithium, or organozinc reagents, results in the formation of a new C–S bond. nih.govacs.org This reaction proceeds via the addition of the organometallic's carbanionic component to the electrophilic sulfur atom of the sulfinylamine. The intermediate N-silyl sulfinamide can be isolated or, more conveniently, desilylated in the same pot to afford the primary sulfinamide. nih.gov
This methodology allows for the synthesis of a wide array of aryl, heteroaryl, alkenyl, and alkyl sulfinamides, which are themselves versatile building blocks. acs.org For example, these primary sulfinamides can be subsequently oxidized to sulfonamides or reacted with amines in the presence of a hypervalent iodine reagent to form sulfonimidamides, a class of compounds of growing interest in medicinal chemistry. organic-chemistry.orgacs.org This two-step sequence highlights the role of the silylated sulfinamide as a pivotal intermediate that enables the convergent synthesis of complex sulfur-containing molecules from simple organometallic precursors. nih.gov
Table 3: Carbon-Sulfur Bond Formation using N-Silyl Sulfinylamine Reagents Based on reactions with mono-silylated N-sulfinylamines.
| Organometallic Reagent | N-Silyl Sulfinylamine | Resulting Primary Sulfinamide Product | Typical Yield |
| Phenylmagnesium Bromide | TIPS-NSO | Benzenesulfinamide | >90% |
| n-Butyllithium | TIPS-NSO | Butanesulfinamide | ~85% |
| 2-Thienylzinc Chloride | TIPS-NSO | Thiophene-2-sulfinamide | ~88% |
| 4-Fluorophenylmagnesium Bromide | TIPS-NSO | 4-Fluorobenzenesulfinamide | >90% |
| Vinylmagnesium Bromide | TIPS-NSO | Ethenesulfinamide | ~75% |
C-N Bond Construction Methodologies
There is currently a lack of specific, documented research detailing the use of this compound as a primary reagent for C-N bond construction or amination reactions. Methodologies for C-H amination and the formation of carbon-nitrogen bonds typically employ other classes of reagents, such as those that can generate nitrene intermediates or activated amine sources.
C-C Bond Forming Reactions
Direct applications of this compound in C-C bond forming reactions, such as olefination, have not been prominently reported in the available chemical literature. Methodologies like the aza-Peterson olefination utilize other types of silylated reagents in conjunction with sulfinyl imines to achieve stereoselective alkene synthesis.
Precursors for Other Organosulfur Compounds
The role of this compound as a precursor for various other organosulfur compounds is a specialized area of its chemistry.
Synthesis of Sulfonimidates and Sulfonimidoyl Halides
The synthesis of sulfonimidates and sulfonimidoyl halides generally proceeds from sulfinamides or sulfinylamines through oxidation and subsequent functionalization. For instance, N-protected sulfinamides can be treated with chlorinating agents like N-chlorosuccinimide (NCS) to form sulfonimidoyl chloride intermediates in situ, which can then be reacted with nucleophiles. While this compound contains the core sulfinamide structure, specific protocols detailing its conversion to sulfonimidates or sulfonimidoyl halides are not widely available.
Generation of Sulfonyl Nitrene-Type Species
The generation of highly reactive sulfonyl nitrene intermediates is a key strategy for C-N bond formation. These species are typically produced from precursors like sulfonyl azides through thermal or photochemical activation, or from primary sulfonamides in the presence of hypervalent iodine reagents. There is no direct evidence in the current literature to suggest that this compound is a viable precursor for the generation of sulfonyl nitrene-type species. The reactivity of related sulfinyl nitrenes, which are generated from different precursors like sulfinylhydroxylamines, involves electrophilic attack at the sulfur atom rather than the nitrogen.
Formation of Sulfonylureas via Coupling Reactions (focus on chemical transformation)
Sulfonylureas are a significant class of compounds, often synthesized by the coupling reaction between a primary sulfonamide and an isocyanate. Another approach involves the use of activating agents like N,N'-sulfuryldiimidazole, which reacts sequentially with an amine and an alcohol or another amine. A chemical transformation pathway starting from this compound to form sulfonylureas via a coupling reaction is not a documented method in the scientific literature. The established syntheses rely on different functional group precursors.
Computational and Theoretical Chemistry Studies
Quantum Chemical Investigations of Structure and Stability
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For N,N-Bis(trimethylsilyl)benzenesulfinamide, these methods would provide a detailed picture of its three-dimensional structure and the distribution of electrons within it.
Mechanistic Probing through Computational Modeling
Computational modeling is an invaluable tool for elucidating reaction mechanisms, allowing for the characterization of transient species such as transition states that are often difficult to observe experimentally.
Transition State Characterization and Reaction Pathway Elucidation
For any reaction involving this compound, computational methods would be used to locate and characterize the transition state(s) on the potential energy surface. This involves identifying the saddle point corresponding to the highest energy barrier along the reaction coordinate. Frequency calculations are then performed to confirm the presence of a single imaginary frequency, which corresponds to the vibrational mode of the bond breaking/forming process.
Conformational Analysis and Dynamics Simulations
The presence of flexible trimethylsilyl (B98337) groups suggests that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them.
A systematic search of the conformational space would be performed by rotating the single bonds, followed by geometry optimization of the resulting structures. The relative energies of the different conformers would then be calculated to determine their populations at a given temperature.
Molecular dynamics (MD) simulations could also be employed to study the dynamic behavior of the molecule over time. This would provide insights into its flexibility and the timescales of conformational changes.
Electronic Structure Analysis
The electronic structure of this compound is a key determinant of its reactivity and molecular properties. Computational and theoretical chemistry studies, particularly those employing Density Functional Theory (DFT), provide significant insights into the distribution of electrons and the nature of molecular orbitals within the molecule.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization
The frontier molecular orbitals, namely the Highest Occupoccupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov
For sulfonamide derivatives, the distribution of HOMO and LUMO is influenced by the various functional groups attached to the sulfur-nitrogen core. In the case of this compound, the HOMO is expected to be localized primarily on the benzenesulfinyl group, particularly the phenyl ring and the sulfur atom, which are rich in π-electrons. The lone pair electrons on the nitrogen and oxygen atoms may also contribute to the HOMO. Conversely, the LUMO is likely to be distributed over the sulfinyl group (S=O) and the phenyl ring, which can accept electron density. The trimethylsilyl groups, being electron-donating, would likely have a minimal contribution to the LUMO.
Table 1: Representative Frontier Molecular Orbital Characteristics for a Generic Aryl Sulfonamide
| Molecular Orbital | Energy (eV) (Illustrative) | Primary Contribution | Implied Reactivity |
| HOMO | -6.5 | Phenyl Ring, S, N lone pairs | Nucleophilic character, site of oxidation |
| LUMO | -1.2 | S=O antibonding orbitals, Phenyl Ring | Electrophilic character, site of reduction |
| HOMO-LUMO Gap | 5.3 | - | Indicator of chemical stability |
Note: The values presented in this table are illustrative for a typical aryl sulfonamide and are not specific to this compound. Actual values would require specific DFT calculations.
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. jsaer.comnih.gov The MEP surface is colored to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. nih.govresearchgate.net Green and yellow represent intermediate potentials. jsaer.comresearchgate.net
For this compound, the MEP map would be expected to show the most negative potential (red) localized around the oxygen atom of the sulfinyl group due to its high electronegativity and the presence of lone pair electrons. researchgate.net The nitrogen atom would also exhibit a region of negative potential. These electron-rich areas are the most likely sites for interaction with electrophiles.
Conversely, regions of positive potential (blue) would be anticipated around the hydrogen atoms of the phenyl ring and the silicon atoms of the trimethylsilyl groups. The sulfur atom, being bonded to the highly electronegative oxygen and nitrogen atoms, would exhibit a significant positive character, making it a primary site for nucleophilic attack.
The charge distribution leads to a significant dipole moment for the molecule, influencing its solubility and intermolecular interactions.
Table 2: Predicted Molecular Electrostatic Potential Features of this compound
| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Predicted Reactivity |
| Sulfinyl Oxygen Atom | Highly Negative | Red | Site for electrophilic attack and hydrogen bonding |
| Nitrogen Atom | Negative | Red-Yellow | Site for electrophilic attack |
| Sulfur Atom | Highly Positive | Blue | Site for nucleophilic attack |
| Phenyl Ring Hydrogens | Positive | Blue-Green | Weakly acidic protons |
| Trimethylsilyl Groups | Slightly Positive | Green-Blue | Steric hindrance and weak positive potential |
Theoretical Studies on Intramolecular and Intermolecular Interactions
Theoretical studies provide fundamental insights into the bonding and non-bonding interactions within and between molecules, which govern their structure, stability, and reactivity.
S-N Interactions in Sulfonamides
The nature of the sulfur-nitrogen (S-N) bond in sulfonamides has been a subject of considerable theoretical interest. Early theories postulated the involvement of d-orbitals from sulfur in π-bonding with the nitrogen lone pair, leading to a partial double bond character. However, more recent and advanced computational studies, including ab initio molecular orbital and density functional theory calculations, have provided a more nuanced understanding.
These studies suggest that the interaction between the sulfur and nitrogen atoms is predominantly electrostatic, with a negligible contribution from π-bonding involving sulfur's 3p orbitals. chemrxiv.orgresearchgate.netchemrxiv.org This is supported by the calculated natural charges, which show a highly positive charge on the sulfur atom and a negative charge on the nitrogen atom, leading to a strong electrostatic attraction and a consequently shorter S-N bond. researchgate.net
Natural Bond Orbital (NBO) analysis is a computational technique used to study hyperconjugative interactions and charge delocalization within a molecule. dergipark.org.tr In sulfonamides, NBO analysis reveals significant hyperconjugative interactions, such as the delocalization of the nitrogen lone pair (nN) into the antibonding orbitals of the S-O bonds (σ*S-O). chemrxiv.org These interactions contribute to the stability of the molecule and influence the rotational barrier around the S-N bond.
The rotational barrier around the S-N bond in sulfonamides has been calculated to be significant, with values around 6-7 kcal/mol. chemrxiv.orgresearchgate.net This barrier is primarily attributed to repulsive interactions between the lone pairs on the nitrogen and oxygen atoms, rather than the disruption of π-bonding. researchgate.net The preferred conformation of many sulfonamides is an eclipsed arrangement of the NH2 and SO2 groups. researchgate.net The substitution of hydrogen atoms on the nitrogen with bulky trimethylsilyl groups, as in this compound, would be expected to have a substantial impact on the conformational preferences and the rotational dynamics around the S-N bond due to increased steric hindrance.
Table 3: Summary of Theoretical Findings on S-N Interactions in Sulfonamides
| Interaction Aspect | Key Theoretical Finding | Computational Method | Reference |
| Bonding Nature | Primarily electrostatic with no significant S3p-N2p π-bonding. | DFT, X-ray Absorption Spectroscopy | chemrxiv.org |
| Charge Distribution | High positive charge on sulfur, negative charge on nitrogen. | Natural Population Analysis | researchgate.net |
| Rotational Barrier | ~6.74 kcal/mol, primarily due to repulsive interactions. | G2MP2 Method | researchgate.net |
| Key Stabilizing Interaction | Negative hyperconjugation (e.g., nN → σ*S-O). | Natural Bond Orbital (NBO) Analysis | chemrxiv.org |
| Preferred Conformation | Often an eclipsed arrangement of N and S=O bonds. | Ab initio, DFT | researchgate.net |
Future Research Trajectories and Emerging Paradigms
Development of Novel and Sustainable Synthetic Routes
The development of new synthetic methods for N-silylated sulfinamides is a key area of ongoing research. Traditional methods for creating related sulfur-nitrogen bonds often rely on sulfonyl chlorides, which can be unstable and difficult to handle. nih.gov Modern approaches aim to circumvent these issues by creating modular and more user-friendly synthetic pathways.
A significant advancement is the use of N-silyl sulfinylamine reagents that enable the rapid and modular synthesis of a wide array of primary sulfinamides. nih.govorganic-chemistry.org These methods allow for the introduction of diverse carbon-based groups (aryl, heteroaryl, alkenyl, and alkyl) using common organometallic reagents like Grignard, organolithium, or organozinc reagents. nih.govorganic-chemistry.org This two-step approach simplifies access to complex sulfonimidamides by avoiding thiol-based starting materials. organic-chemistry.org Future work will likely focus on expanding the substrate scope and further simplifying the reaction conditions.
| Synthetic Approach | Reagents | Key Advantages |
| Modular Sulfinamide Synthesis | N-silyl sulfinylamine, Organometallic reagents (Grignard, Organolithium) | Avoids unstable thiol precursors; allows for wide variation in components. nih.govorganic-chemistry.org |
| Classical Method | Sulfonyl chlorides, Amines | Established methodology but suffers from instability of sulfonyl chlorides. nih.gov |
A major trajectory in chemical synthesis is the adoption of green chemistry principles to reduce environmental impact. For the synthesis of related sulfonamides, which share synthetic precursors, significant strides have been made that can inform future work on N-silylated sulfinamides. Research has demonstrated efficient sulfonamide construction in water, a green solvent, at room temperature and without the need for metal catalysts, bases, or other additives. rsc.org The use of iodine as a mediator showcases a move towards more environmentally benign reagents. rsc.org
Solvent-free, or neat, reaction conditions represent another pinnacle of green methodology. sci-hub.se Synthesizing N-alkyl and N-arylsulfonamides without any solvent at room temperature has been successfully reported. sci-hub.se Applying these principles—using water as a solvent or eliminating solvents altogether—to the synthesis of N,N-Bis(trimethylsilyl)benzenesulfinamide is a logical and important future research direction. Such developments would reduce waste, energy consumption, and the use of hazardous organic solvents.
Exploration of Unprecedented Reactivity Modes
The unique electronic and steric properties conferred by the bis(trimethylsilyl)amino group open the door to novel reactivity for the benzenesulfinamide (B100797) core. While primary sulfonamides are known to generate sulfonyl nitrene-type species with hypervalent iodine reagents for use in C-H insertion and aziridination reactions, the silylated analogue presents different possibilities. acs.org
Recent research has highlighted photocatalysis as a powerful tool for generating sulfonyl radical intermediates from sulfonamides for late-stage functionalization. acs.org This metal-free approach, which can operate via energy-transfer catalysis, allows for the combination of pharmaceutically relevant sulfonamides with various alkene fragments. acs.org Exploring similar photocatalytic activation of this compound could unlock new pathways for carbon-sulfur bond formation, providing access to novel chemical structures. The trimethylsilyl (B98337) groups could play a crucial role in modulating the reactivity and stability of the radical intermediates formed.
| Reactivity Paradigm | Intermediate Species | Potential Applications |
| Photocatalytic Activation | Sulfonyl Radicals | Late-stage functionalization, C-S bond formation with alkenes. acs.org |
| Hypervalent Iodine Oxidation | Sulfonyl Nitrenes | C-H amination, Aziridination. acs.org |
The development of chiral catalysts for asymmetric synthesis is a cornerstone of modern organic chemistry. While this compound itself is not typically a catalyst, its derivatives hold significant potential. For instance, related N-tert-butyl sulfinyl squaramides have been designed as efficient chiral hydrogen-bond donor catalysts for enantioselective Friedel-Crafts alkylations. nih.gov
Future research could focus on designing and synthesizing novel chiral ligands and catalysts derived from the benzenesulfinamide scaffold. The silyl (B83357) groups could serve as removable directing groups or be replaced to tune the steric and electronic properties of the final catalyst. This could lead to new catalytic systems for a range of asymmetric transformations that are currently beyond reach.
Integration with Automation and Flow Chemistry Platforms
The integration of chemical synthesis with automated and flow chemistry platforms offers significant advantages in terms of reproducibility, safety, and scalability. While specific studies on the flow synthesis of this compound are not yet prominent, this represents a major future opportunity. The synthesis of this compound often involves highly reactive organometallic reagents, which can be handled more safely and precisely in continuous flow reactors.
Flow chemistry allows for rapid optimization of reaction parameters (temperature, pressure, residence time, and stoichiometry) and can enable the use of reaction conditions that are not feasible in traditional batch setups. Automating the synthesis would allow for high-throughput screening of reaction conditions and the rapid generation of a library of analogous compounds for further study, accelerating the discovery of new reactivity and applications.
Advanced Material Science Applications (focus on chemical role, not material properties)
The chemical functionalities within this compound—a cleavable N-Si bond, a reactive sulfur center, and an aromatic ring—make it an interesting building block for advanced materials. The focus of future research will be on how the compound's chemical role can be exploited to create or modify materials.
The benzenesulfonamide (B165840) core is a well-established pharmacophore found in numerous drugs. acs.orgnih.govnih.gov This suggests a potential role in functionalized biomaterials, where the compound could be grafted onto polymer backbones or surfaces. The trimethylsilyl groups are excellent leaving groups, providing a chemical handle for covalent attachment to materials bearing hydroxyl or amine functionalities. This could be used to create surfaces with specific protein-binding properties or to develop drug-releasing polymers where the active sulfonamide component is tethered via a cleavable linker. The inherent reactivity of the sulfinamide could also be used to capture specific analytes, suggesting applications in chemical sensors.
Q & A
Basic: What are the standard synthetic protocols for preparing N,N-Bis(trimethylsilyl)benzenesulfinamide, and how do reaction conditions influence yield?
This compound is typically synthesized via silylation of benzenesulfinamide using trimethylsilyl (TMS) reagents. A common approach involves reacting benzenesulfinamide with hexamethyldisilazane (HMDS) in anhydrous tetrahydrofuran (THF) under inert atmosphere (e.g., nitrogen or argon) . Key parameters include:
- Temperature : Reactions are conducted at reflux (60–70°C) to ensure complete silylation. Lower temperatures may result in incomplete substitution.
- Catalysts : Lithium hexamethyldisilazide (LiHMDS) is often used to deprotonate the sulfinamide and accelerate TMS group transfer .
- Solvent : Polar aprotic solvents (e.g., THF, DMF) enhance solubility and reactivity.
Yield optimization requires strict moisture exclusion, as TMS groups hydrolyze readily. Typical yields range from 70–85% after column chromatography purification .
Advanced: How do spectroscopic techniques (e.g., 29Si-NMR, X-ray crystallography) resolve structural ambiguities in this compound derivatives?
29Si-NMR is critical for confirming silylation. The TMS groups exhibit characteristic shifts at δ −5 to −10 ppm, distinguishing them from unreacted silazanes or hydrolysis byproducts . For crystalline derivatives, X-ray crystallography provides precise bond metrics:
- Bond lengths : Si–N bonds in analogous bis(TMS)amidinate complexes average 1.72–1.75 Å, consistent with single-bond character .
- Angular distortions : Planar geometry deviations (e.g., N–Si–N angles of ~120°) arise from steric interactions between TMS groups and aryl substituents .
Contradictions in reported structures (e.g., Cr(II) vs. Yb(III) complexes) often stem from metal coordination effects, which alter ligand geometry .
Basic: What are the primary applications of this compound in coordination chemistry?
This compound serves as a bulky, electron-rich ligand for stabilizing low-valent metal centers. For example:
- Chromium complexes : [PhC(NSiMe₃)₂]₂Cr exhibits a distorted planar geometry, enabling studies of Cr(II) redox behavior .
- Lanthanide complexes : Bis(TMS)sulfinamides form stable adducts with Yb(III) and Eu(III), useful in luminescence studies .
The TMS groups enhance solubility in nonpolar solvents, facilitating catalytic applications in olefin polymerization or C–H activation .
Advanced: How do competing reaction pathways (e.g., transamination vs. hydrolysis) affect the stability of this compound?
Transamination with primary amines (e.g., NH₂R) replaces TMS groups via nucleophilic attack at silicon, forming mixed sulfinamides. This competes with hydrolysis , which proceeds via water-mediated cleavage of Si–N bonds . Factors influencing pathway dominance:
- Steric hindrance : Bulky amines favor hydrolysis due to reduced accessibility to Si centers.
- pH : Acidic conditions accelerate hydrolysis, while neutral/basic conditions promote transamination.
Contradictory literature reports on reaction rates often arise from solvent polarity differences (e.g., THF vs. DMSO) .
Advanced: What methodological strategies address inconsistencies in catalytic activity data for metal complexes of this compound?
Discrepancies in catalytic performance (e.g., turnover frequencies) may result from:
- Metal oxidation state : Cr(II) complexes show lower activity in alkene polymerization compared to Ti(IV) analogs due to reduced Lewis acidity .
- Ligand lability : Dynamic TMS group dissociation under reaction conditions can lead to inconsistent active species.
Mitigation strategies : - Use chelating additives (e.g., PMe₃) to stabilize metal centers.
- Conduct in-situ XAS (X-ray absorption spectroscopy) to monitor ligand coordination during catalysis .
Basic: How is the purity of this compound assessed, and what are common contaminants?
- HPLC : Reverse-phase chromatography (C18 column) with UV detection at 254 nm identifies unreacted sulfinamide (retention time ~8–10 min) .
- Mass spectrometry : ESI-MS confirms molecular ion peaks at m/z 327 [M+H]⁺.
Common contaminants include: - Hydrolysis products : Benzenesulfinamide (detectable via IR absorption at 3350 cm⁻¹, N–H stretch).
- Siloxanes : Formed via TMS group condensation, identifiable by 29Si-NMR signals at δ −15 to −20 ppm .
Advanced: What computational methods validate the electronic structure of this compound metal complexes?
- DFT calculations : B3LYP/6-311+G(d,p) optimizations reproduce experimental bond lengths (e.g., Si–N) within 0.02 Å accuracy .
- NBO analysis : Reveals hyperconjugative interactions between Si–C σ* orbitals and sulfinamide lone pairs, explaining enhanced ligand rigidity .
Discrepancies between computed and experimental geometries (e.g., dihedral angles) often arise from crystal packing forces not modeled in gas-phase calculations .
Basic: What safety protocols are critical when handling this compound?
- Moisture control : Store under argon with molecular sieves to prevent hydrolysis.
- Ventilation : Use fume hoods to avoid inhalation of siloxane vapors.
- PPE : Nitrile gloves and safety goggles are mandatory; TMS derivatives can cause severe eye irritation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
